Methyl 4-chloro-1H-pyrrole-2-carboxylate
Description
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Structure
2D Structure
Properties
IUPAC Name |
methyl 4-chloro-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2/c1-10-6(9)5-2-4(7)3-8-5/h2-3,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGVCFRRQZZMCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60473998 | |
| Record name | Methyl 4-chloro-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60473998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1194-96-3 | |
| Record name | Methyl 4-chloro-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60473998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-chloro-1H-pyrrole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Significance in Organic Chemistry and Heterocyclic Synthesis
The utility of Methyl 4-chloro-1H-pyrrole-2-carboxylate in organic chemistry is primarily derived from its status as a functionalized pyrrole (B145914). Pyrrole and its derivatives are fundamental components in a vast array of naturally occurring and synthetic molecules, including therapeutic agents, agrochemicals, and functional materials. rsc.orgwikipedia.org The presence of a chlorine atom and an ester group on the pyrrole core of this compound provides multiple reactive sites, allowing for a diverse range of chemical transformations.
The synthesis of functionalized pyrroles is a cornerstone of heterocyclic chemistry. Methods like the Paal-Knorr, Hantzsch, and Knorr syntheses are traditionally employed, but often require specific precursors. rsc.orgorganic-chemistry.org The development of practical methods to create halogen-doped pyrrole building blocks, such as this compound, has expanded the synthetic chemist's toolkit. nih.gov For instance, the chlorination of pyrrole esters using reagents like N-chlorosuccinimide is a key step in producing these valuable intermediates. nih.gov
The reactivity of the pyrrole ring is heavily influenced by its substituents. The electron-withdrawing nature of the methyl carboxylate group and the halogen atom modulates the aromatic system's reactivity, enabling regioselective functionalization at other positions on the ring. This controlled reactivity is crucial for constructing complex molecular architectures.
Table 1: Key Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1194-96-3 sigmaaldrich.com |
| Molecular Formula | C₆H₆ClNO₂ sigmaaldrich.com |
| Molecular Weight | 159.57 g/mol |
| Appearance | Solid |
| Class | Heterocyclic Compound, Pyrrole Derivative |
Role As a Precursor for Advanced Chemical Entities and Functional Materials
Direct Synthesis of this compound
The direct synthesis of this compound typically involves a two-step process: the regioselective chlorination of a pyrrole-2-carboxylate precursor, followed by the esterification of the corresponding carboxylic acid if the synthesis starts from that derivative.
Regioselective Functionalization Strategies
The introduction of a chlorine atom at the C4 position of the pyrrole ring is a key step. Pyrroles undergo electrophilic substitution, and the regioselectivity is influenced by the directing effects of the existing substituents. The ester group at the C2 position is an electron-withdrawing group, which deactivates the ring towards electrophilic attack, particularly at the adjacent C3 and the C5 positions. This deactivation can favor substitution at the C4 position.
A common reagent for the chlorination of pyrroles is N-chlorosuccinimide (NCS). For instance, the synthesis of the related compound, ethyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylic acid, has been achieved through the chlorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate using NCS at 0 °C. nih.gov This suggests that a similar strategy could be employed for the synthesis of this compound from Methyl 1H-pyrrole-2-carboxylate. The reaction would proceed via an electrophilic aromatic substitution mechanism where the electrophilic chlorine from NCS attacks the electron-rich pyrrole ring. The precise conditions, such as solvent and temperature, would be critical in controlling the regioselectivity and avoiding polychlorination.
Table 1: Reagents for Regioselective Chlorination
| Reagent | Description |
| N-Chlorosuccinimide (NCS) | A common and effective reagent for the chlorination of pyrroles and other electron-rich aromatic compounds. nih.govresearchgate.net |
| Sulfuryl chloride (SO₂Cl₂) | Can also be used for the chlorination of pyrroles, though it can be more aggressive and may lead to multiple chlorinations if not carefully controlled. |
Esterification Protocols for Carboxylate Formation
Should the synthesis commence from 4-chloro-1H-pyrrole-2-carboxylic acid, the formation of the methyl ester is typically achieved through Fischer-Speier esterification. organic-chemistry.orgmasterorganicchemistry.commdpi.comlibretexts.org This acid-catalyzed reaction involves heating the carboxylic acid in an excess of methanol (B129727), with a strong acid catalyst such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). organic-chemistry.orgmasterorganicchemistry.comyoutube.com The reaction is an equilibrium process, and the use of excess methanol helps to drive the equilibrium towards the formation of the ester. libretexts.org
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. organic-chemistry.orgmasterorganicchemistry.comlibretexts.orgyoutube.com Methanol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule lead to the formation of the methyl ester. organic-chemistry.orgmasterorganicchemistry.comlibretexts.orgyoutube.com
Table 2: Common Conditions for Fischer-Speier Esterification
| Reactants | Catalyst | Conditions |
| 4-chloro-1H-pyrrole-2-carboxylic acid, Methanol | Sulfuric Acid (H₂SO₄) | Reflux |
| 4-chloro-1H-pyrrole-2-carboxylic acid, Methanol | Hydrochloric Acid (HCl) | Reflux |
| 4-chloro-1H-pyrrole-2-carboxylic acid, Methanol | p-Toluenesulfonic acid (TsOH) | Reflux |
Synthesis of Pyrrole-2-carboxylate Derivatives and Analogues
An alternative to direct functionalization is the construction of the substituted pyrrole ring from acyclic precursors. Several named reactions are pivotal in this regard.
Cyclization-Based Approaches for Pyrrole Ring Construction
Three classical and widely used condensation reactions for the synthesis of substituted pyrroles are the Paal-Knorr, Knorr, and Hantzsch syntheses. These methods allow for the construction of the pyrrole ring with various substituents, which can include the carboxylate group or its precursors.
Paal-Knorr Pyrrole Synthesis: This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). wikipedia.orgorganic-chemistry.orgwikipedia.orgrsc.org The reaction is typically carried out under neutral or weakly acidic conditions. organic-chemistry.orgwikipedia.org The mechanism involves the formation of a hemiaminal intermediate, followed by cyclization and dehydration to yield the pyrrole. wikipedia.orgnih.gov By choosing a 1,4-dicarbonyl compound bearing an ester group, pyrrole-2-carboxylates can be synthesized. nih.gov
Knorr Pyrrole Synthesis: This synthesis involves the condensation of an α-amino-ketone with a β-ketoester. wikipedia.org Since α-amino-ketones can self-condense, they are often generated in situ from the corresponding oxime. wikipedia.org The reaction is typically catalyzed by zinc dust in acetic acid. wikipedia.org This method is particularly useful for the synthesis of polysubstituted pyrroles and can be adapted to produce pyrrole-2-carboxylates. wikipedia.orgyoutube.com
Hantzsch Pyrrole Synthesis: In this reaction, a β-ketoester is reacted with an α-haloketone and ammonia or a primary amine. wikipedia.orgthieme-connect.comyoutube.com The mechanism starts with the formation of an enamine from the β-ketoester and the amine, which then attacks the α-haloketone. wikipedia.orgthieme-connect.com Subsequent cyclization and elimination of water yield the substituted pyrrole. wikipedia.orgthieme-connect.com This method provides a versatile route to various substituted pyrroles, including those with ester functionalities. cdnsciencepub.com
Table 3: Comparison of Condensation Reactions for Pyrrole Synthesis
| Reaction | Key Reactants | Typical Conditions |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound, Primary amine/Ammonia | Neutral or weakly acidic |
| Knorr Synthesis | α-Amino-ketone, β-Ketoester | Zinc, Acetic acid |
| Hantzsch Synthesis | β-Ketoester, α-Haloketone, Primary amine/Ammonia | Often requires a base |
The cyclization of molecules containing both an amino group and a nitrile function offers another pathway to heterocyclic systems. Specifically, the cyclization of amino-oxonitriles can lead to the formation of dihydropyrrole structures. These dihydropyrroles can then potentially be oxidized to the corresponding aromatic pyrroles. While less common than the classical named reactions, this approach provides an alternative disconnection for the synthesis of the pyrrole core. The specific nature of the starting amino-oxonitrile and the reaction conditions would determine the substitution pattern of the resulting dihydropyrrole.
Metal-Catalyzed Reactions for Pyrrole Skeleton Formation
The formation of the pyrrole ring can be efficiently achieved through various metal-catalyzed reactions, which offer advantages in terms of selectivity, efficiency, and functional group tolerance.
Transition Metal-Catalyzed Cycloaddition Reactions (e.g., [3+2], [4+1], [2+2+1])
Transition metal-catalyzed cycloaddition reactions represent a powerful strategy for the construction of the pyrrole core. These reactions involve the combination of different building blocks in a convergent manner.
[3+2] Cycloaddition: Silver-catalyzed formal [3+2] cycloaddition reactions using cyclopropanols as a three-carbon subunit and imines as a two-atom subunit provide a mild route to polysubstituted pyrroles. organic-chemistry.org Similarly, a base-promoted [3+2] cycloaddition of propiolonitriles with isocyanides has been developed for the efficient synthesis of trisubstituted pyrroles. researchgate.net
[2+2+1] Cycloaddition: While less common for pyrrole synthesis, related cycloaddition strategies can be employed.
Other Cycloadditions: A transition metal-free [3+2] cycloaddition approach for synthesizing trisubstituted pyrrole derivatives from β-chlorovinyl aldehydes has also been reported. researchgate.net Additionally, the reaction of münchnones and alkynes can lead to pyrroles through a 1,3-dipolar cycloaddition followed by a retro-Diels-Alder reaction. wikipedia.org
A notable example is the rhodium-catalyzed reaction of dienyl azides, which yields a range of 2,5-disubstituted and 2,4,5-trisubstituted pyrroles at room temperature. organic-chemistry.org Zinc iodide has also been shown to be an effective and more economical catalyst for this transformation. organic-chemistry.org
| Reaction Type | Catalyst | Starting Materials | Product Type | Reference |
|---|---|---|---|---|
| [3+2] Cycloaddition | Silver | Cyclopropanols, Imines | Polysubstituted pyrroles | organic-chemistry.org |
| [3+2] Cycloaddition | Base-promoted | Propiolonitriles, Isocyanides | Trisubstituted pyrroles | researchgate.net |
| Decomposition of Dienyl Azides | Rh2(O2CC3F7)4 or ZnI2 | Dienyl azides | 2,5-disubstituted and 2,4,5-trisubstituted pyrroles | organic-chemistry.org |
Copper-Catalyzed Intramolecular Cross-Coupling
Copper-catalyzed reactions have emerged as a versatile and powerful tool for the synthesis of pyrroles. These methods often proceed under mild conditions and exhibit broad substrate scope.
A significant approach involves the copper-catalyzed Ullmann-type reaction, which couples amines with γ-bromo-substituted γ,δ-unsaturated ketones. organic-chemistry.org This reaction, facilitated by a copper(I) iodide/N,N-dimethylglycine catalyst system, proceeds through the formation of an enamine intermediate, followed by an intramolecular nitrogen-vinylation and isomerization to afford polysubstituted pyrroles in high yields. organic-chemistry.org The presence of ammonium (B1175870) acetate (B1210297) is often crucial for the efficiency of this reaction. organic-chemistry.org
Another innovative copper-catalyzed method is the coupling of enynes and nitriles, which provides a variety of N-H pyrroles with high regioselectivity. acs.org This protocol is notable for its accommodation of both aromatic and aliphatic substituents and a wide range of functional groups. acs.org Copper hydride (CuH) is proposed to catalyze both the initial reductive coupling and the subsequent cyclization steps. acs.org
Furthermore, copper-diamine catalyst systems have been successfully employed for the N-arylation of various nitrogen heterocycles, including pyrroles, with aryl iodides and bromides. acs.org These conditions are tolerant of numerous functional groups, highlighting the versatility of copper catalysis in pyrrole functionalization. acs.org
| Reaction Type | Catalyst System | Starting Materials | Key Features | Reference |
|---|---|---|---|---|
| Intramolecular Cross-Coupling | CuI/N,N-dimethylglycine | Amines, γ-bromo-substituted γ,δ-unsaturated ketones | High yields, good functional group tolerance. organic-chemistry.org | organic-chemistry.org |
| Enyne-Nitrile Coupling | Copper Hydride (CuH) | Enynes, Nitriles | High regioselectivity, broad substrate scope. acs.org | acs.org |
| N-Arylation | CuI/Diamine ligand | Pyrroles, Aryl halides (iodides and bromides) | Tolerates a wide range of functional groups. acs.org | acs.org |
Multicomponent Reactions in Pyrrole Synthesis
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like pyrroles from simple starting materials in a single step. bohrium.comorientjchem.org These reactions are highly valued in medicinal chemistry and drug discovery for their ability to rapidly generate libraries of structurally diverse compounds. acs.orgresearchgate.net
Several MCR strategies have been developed for pyrrole synthesis. rsc.org One common approach is the Hantzsch pyrrole synthesis, which traditionally involves the reaction of a β-enaminone with an α-haloketone. researchgate.net Variations of this method have been developed, including solid-phase synthesis and catalysis with agents like β-cyclodextrin. researchgate.net
Another versatile MCR involves the reaction of β-nitrostyrenes, 1,3-dicarbonyl compounds, and an amine source, often catalyzed by Lewis acids such as iron(III) chloride (FeCl₃), to produce highly substituted pyrroles. acs.org This strategy has been successfully adapted for solid-phase synthesis, combining the benefits of MCRs with microwave activation for accelerated reaction times. acs.org
Halogenation and Substituent Introduction Strategies
The introduction of halogen substituents onto the pyrrole ring is a critical step in the synthesis of compounds like this compound. Halogenated pyrroles are not only important target molecules themselves but also serve as versatile intermediates for further functionalization.
Chlorination Techniques for Pyrrole Derivatives (e.g., N-chlorosuccinimide)
Electrophilic chlorination is a common method for introducing chlorine atoms onto the pyrrole ring. The reactivity and regioselectivity of the chlorination depend on the substituents already present on the pyrrole core and the chlorinating agent used.
N-Chlorosuccinimide (NCS): NCS is a widely used and convenient reagent for the chlorination of pyrroles. wikipedia.orggoogle.com For activated pyrrole rings, the reaction can proceed readily. commonorganicchemistry.com However, for less reactive pyrroles, a catalyst may be required. commonorganicchemistry.com The chlorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate with NCS has been reported, although it can lead to mixtures of products requiring chromatographic separation. nih.gov Direct monochlorination of 2-trichloroacetyl-5-methyl-1H-pyrrole with NCS at room temperature has been achieved in good yield, with the chlorine selectively introduced at the position adjacent to the electron-donating methyl group. nih.gov
Other Chlorinating Agents: Other reagents such as sulfuryl chloride (SO₂Cl₂) and chlorine gas can also be used for the chlorination of pyrroles. google.comchempedia.info The choice of reagent and reaction conditions can influence the outcome of the reaction, often leading to polyhalogenated products. chempedia.info
Introduction of Other Halogen Substituents
The introduction of other halogens, such as bromine, can also be achieved through electrophilic halogenation. For instance, N-bromosuccinimide (NBS) is a common reagent for the bromination of pyrroles. wikipedia.org The regioselectivity of halogenation can be influenced by protecting groups on the pyrrole nitrogen. For example, using a bulky triisopropylsilyl (TIPS) group on the nitrogen can direct bromination to the 3-position of the pyrrole ring. johnshopkins.eduacs.org This strategy is valuable for accessing less-reactive positions on the pyrrole core for further functionalization. johnshopkins.eduacs.org
Furthermore, debrominative chlorination offers a method to introduce chlorine by displacing a bromine atom on the pyrrole ring, which can be particularly useful for the chlorination of electron-deficient pyrroles under mild conditions. google.com
| Halogen | Reagent | Abbreviation | Typical Application | Reference |
|---|---|---|---|---|
| Chlorine | N-Chlorosuccinimide | NCS | Electrophilic chlorination of pyrrole rings. wikipedia.orggoogle.comcommonorganicchemistry.comnih.gov | wikipedia.orggoogle.comcommonorganicchemistry.comnih.gov |
| Chlorine | Sulfuryl chloride | SO₂Cl₂ | Electrophilic chlorination, can lead to polyhalogenation. wikipedia.orggoogle.com | wikipedia.orggoogle.com |
| Bromine | N-Bromosuccinimide | NBS | Electrophilic bromination of pyrrole rings. wikipedia.org | wikipedia.org |
Green Chemistry Principles and Sustainable Synthetic Routes
The synthesis of "this compound" and its foundational pyrrole framework is increasingly being scrutinized through the lens of green chemistry. The focus is on developing more environmentally benign and sustainable methods that reduce waste, avoid hazardous reagents, and utilize renewable resources and catalysts.
Catalytic Approaches to the Pyrrole Core
Traditional methods for synthesizing the pyrrole ring, such as the Paal-Knorr and Hantzsch syntheses, are being adapted to align with green chemistry principles. nih.govsemanticscholar.org A significant advancement is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, minimizing waste. For instance, the synthesis of pyrroles from alcohols and amino alcohols has been achieved using an Iridium catalyst supported on N and P functionalized activated carbon. dtu.dk This method is advantageous as it can utilize starting materials derived from renewable resources. nih.govgoogle.com
Another green approach involves a cascade synthesis of pyrroles from nitroarenes using an acid-tolerant homogeneous iron catalyst. nih.govrsc.orgresearchgate.net This process can employ green reductants like formic acid or molecular hydrogen. nih.govresearchgate.net Notably, this system demonstrates high functional group tolerance and chemoselectivity, avoiding common side reactions like dehalogenation, which is crucial when dealing with halogenated precursors. nih.govrsc.org The use of earth-abundant and less toxic metals like iron is a core tenet of green chemistry. nih.govresearchgate.net
Solvent choice is another critical aspect. The development of procedures that use water as a solvent, often with the aid of surfactants like sodium dodecyl sulfate (B86663) to solubilize organic substrates, presents a much greener alternative to traditional volatile organic solvents. researchgate.net In some cases, solvent-free methods, such as those employing ball milling with bio-sourced organic acids as catalysts, have been successfully demonstrated for the synthesis of N-substituted pyrroles. lucp.net
Sustainable Chlorination Strategies
Direct chlorination of the pyrrole ring can be challenging, often requiring harsh reagents and leading to multiple chlorinated products. nih.govcdnsciencepub.com Green chemistry seeks to replace traditional chlorinating agents like chlorine gas and sulfuryl chloride with more benign alternatives. google.com
One of the most promising green approaches to the specific chlorination of pyrroles is biocatalysis. The flavin-dependent halogenase enzyme, PrnC, has been shown to perform site-selective chlorination of pyrrole substrates under mild, aqueous conditions. nih.govchemrxiv.org This enzymatic method offers high chemoselectivity, avoiding the formation of undesired polyhalogenated byproducts. nih.gov Researchers have successfully utilized PrnC for the late-stage chlorination of a pyrrole-containing precursor in the chemoenzymatic synthesis of a fungicide analog, highlighting its potential for producing complex chlorinated pyrroles. nih.gov
Another strategy to achieve milder chlorination is through debrominative chlorination. This process involves the displacement of a bromine atom on the pyrrole ring with chlorine. google.com This can be a more controlled and less aggressive method than direct chlorination of a hydrogen-substituted position, potentially leading to higher purity and yield of the desired chlorinated product under milder conditions. google.com
Bio-inspired catalytic systems are also being explored. For example, meso-chloroisoporphyrins, inspired by the active site of chloroperoxidase, have been shown to be capable of electrophilic chlorination. acs.org While still in development, these systems aim to use environmentally benign oxidants like hydrogen peroxide, moving away from harsher chemical oxidants. acs.org
The following table summarizes some of the green synthetic approaches applicable to the pyrrole framework and its chlorination:
| Synthetic Step | Green Approach | Key Features |
| Pyrrole Ring Synthesis | Heterogeneous Iridium Catalysis | Utilizes renewable starting materials (alcohols, amino alcohols); catalyst is reusable. dtu.dknih.gov |
| Homogeneous Iron Catalysis | Employs earth-abundant metal; uses green reductants (formic acid, H₂); high chemoselectivity. nih.govrsc.orgresearchgate.net | |
| Aqueous Micellar Synthesis | Uses water as a solvent with a surfactant (e.g., SDS); avoids volatile organic compounds. researchgate.net | |
| Mechanochemistry (Ball Milling) | Solvent-free conditions; uses bio-sourced acid catalysts. lucp.net | |
| Chlorination | Biocatalysis (PrnC Enzyme) | High site-selectivity; mild, aqueous reaction conditions; environmentally benign. nih.govchemrxiv.org |
| Debrominative Chlorination | Milder than direct chlorination; can lead to higher purity and yield. google.com | |
| Bio-inspired Catalysis | Aims to use green oxidants like H₂O₂; mimics natural enzyme systems. acs.org |
Chemical Reactivity and Transformation Pathways of Methyl 4 Chloro 1h Pyrrole 2 Carboxylate
Reactions Involving the Pyrrole (B145914) Ring System
The pyrrole ring in methyl 4-chloro-1H-pyrrole-2-carboxylate is susceptible to both electrophilic and nucleophilic attacks, leading to a variety of functionalized derivatives.
Electrophilic Aromatic Substitution Reactions
The pyrrole ring is generally reactive towards electrophiles. However, the presence of the electron-withdrawing methyl carboxylate group at the C2 position deactivates the ring towards electrophilic substitution. Despite this, electrophilic substitution can occur, with the position of attack being influenced by the existing substituents. For instance, electrophilic chlorination of similar pyrrole systems, such as ethyl 5-methyl-1H-pyrrole-2-carboxylate, using N-chlorosuccinimide (NCS) has been shown to be selective for the position adjacent to the electron-donating methyl group. nih.gov In the case of this compound, the C5 position is the most likely site for further electrophilic attack due to the directing effects of the nitrogen atom and the existing chloro and ester groups.
| Reaction | Reagent | Product | Reference |
| Chlorination | N-Chlorosuccinimide (NCS) | Methyl 4,5-dichloro-1H-pyrrole-2-carboxylate | nih.gov |
This table represents a potential electrophilic substitution reaction based on reactivity principles of similar compounds.
Nucleophilic Substitution at Halogenated Positions
The chlorine atom at the C4 position of the pyrrole ring can be displaced by nucleophiles, although this reaction is less common than in more activated systems. The success of such a substitution depends on the nature of the nucleophile and the reaction conditions. In some cases, palladium-catalyzed cross-coupling reactions can be employed to introduce new carbon-carbon or carbon-heteroatom bonds at the halogenated position. For example, related halogenated pyrroles have been used in coupling reactions to form more complex structures. rsc.org
Transformations of the Methyl Ester Moiety
The methyl ester group at the C2 position is a key functional handle that allows for a range of chemical modifications.
Hydrolysis to Carboxylic Acids
The methyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. organic-chemistry.orgmnstate.edu Basic hydrolysis, often referred to as saponification, is typically carried out using a strong base like sodium hydroxide (B78521) in an aqueous or alcoholic solution. utahtech.edu The resulting carboxylate salt is then protonated in a separate acidic workup step to yield the carboxylic acid. mnstate.edu This transformation is a fundamental step in the synthesis of many pyrrole-containing compounds, as the carboxylic acid can then be used in a variety of subsequent reactions. nih.gov
| Starting Material | Reagents | Product | Reference |
| This compound | 1. NaOH, H₂O/EtOH 2. H⁺ | 4-chloro-1H-pyrrole-2-carboxylic acid | nih.govutahtech.edu |
Amidation and Hydrazide Formation
The methyl ester can be converted into amides and hydrazides through reaction with amines or hydrazine (B178648), respectively. researchgate.net The formation of a hydrazide is often a precursor step for the synthesis of more complex heterocyclic systems or for creating hydrazone derivatives. nih.gov For example, reacting the methyl ester with hydrazine hydrate, typically in a solvent like methanol (B129727), yields the corresponding pyrrole-2-carbohydrazide. chemicalbook.com
| Reagent | Product | Reference |
| Hydrazine hydrate | 4-chloro-1H-pyrrole-2-carbohydrazide | chemicalbook.com |
| Amine (R-NH₂) | N-substituted-4-chloro-1H-pyrrole-2-carboxamide | baylor.edu |
Reactivity at the Pyrrole Nitrogen Atom
The nitrogen atom of the pyrrole ring possesses a lone pair of electrons and an acidic proton, allowing for reactions with both electrophiles and bases.
The NH proton of the pyrrole ring is moderately acidic and can be removed by a strong base, such as sodium hydride or butyllithium, to form a nucleophilic pyrrolide anion. wikipedia.org This anion can then react with various electrophiles. N-alkylation can be achieved by treating the deprotonated pyrrole with an alkyl halide. wikipedia.org The choice of the metal counter-ion and solvent can influence whether the subsequent reaction occurs at the nitrogen or a carbon atom. wikipedia.org More ionic bonds (e.g., with sodium or potassium) tend to favor N-alkylation. wikipedia.org
Furthermore, the pyrrole nitrogen can be functionalized with various protecting groups or other substituents. For example, reaction with tosyl chloride can introduce a tosyl group, which can influence the reactivity of the pyrrole ring in subsequent steps.
| Reagent | Product | Reference |
| Strong Base (e.g., NaH) then Alkyl Halide (R-X) | Methyl 4-chloro-1-alkyl-1H-pyrrole-2-carboxylate | wikipedia.org |
| Tosyl Chloride | Methyl 4-chloro-1-tosyl-1H-pyrrole-2-carboxylate |
N-Substitution and N-Alkylation Chemistry
The nitrogen atom of the pyrrole ring in this compound is nucleophilic and can undergo substitution reactions. The N-H proton is weakly acidic, with a pKa of about 16.5 for unsubstituted pyrrole, allowing for deprotonation with a suitable base to form a pyrrolide anion. wikipedia.org This anion is a potent nucleophile and readily reacts with various electrophiles, such as alkyl halides, to yield N-substituted products.
N-alkylation, particularly N-methylation, is a common transformation. For instance, related pyrrole compounds can be N-methylated, which can alter their physical and biological properties. rsc.org While specific examples for this compound are not detailed in the provided literature, the general reactivity pattern of pyrroles suggests that reactions with alkylating agents like methyl iodide or dimethyl sulfate (B86663) in the presence of a base (e.g., NaH, K₂CO₃) would lead to the corresponding N-alkylated derivatives. orgsyn.org The synthesis of N-methylated pyrroles, such as Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride, further confirms the feasibility of this transformation on similarly substituted pyrrole rings. sigmaaldrich.comsigmaaldrich.com
Table 1: General Conditions for N-Alkylation of Pyrroles
| Reagent | Base | Solvent | General Outcome |
|---|---|---|---|
| Alkyl Halide (e.g., CH₃I) | Sodium Hydride (NaH) | Tetrahydrofuran (THF), Dimethylformamide (DMF) | N-Alkylated Pyrrole |
Impact of N-Methylation on Pyrrole Basic Properties and Aromaticity
The basicity of pyrrole is exceptionally low for an amine (pKa of the conjugate acid is around -3.8 to 0.4). wikipedia.orglibretexts.orgchegg.com This is because the nitrogen lone pair is an integral part of the 6-π electron aromatic system that confers stability to the ring according to Hückel's rule. libretexts.orgaklectures.compharmaguideline.com Protonation of the nitrogen atom would disrupt this aromatic sextet, a process that is energetically unfavorable. aklectures.commasterorganicchemistry.com
Reactivity of the Halogen Substituent at the 4-position
The chlorine atom at the 4-position of this compound is a key functional handle for introducing further molecular diversity. Halogenated aromatic and heteroaromatic compounds are valuable substrates for a variety of transition metal-catalyzed cross-coupling reactions. wikipedia.org The C-Cl bond, while generally less reactive than corresponding C-Br or C-I bonds, can be activated for coupling reactions under appropriate catalytic conditions.
Cross-Coupling Reactions for Further Functionalization
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgyoutube.comyoutube.com These reactions typically involve the oxidative addition of the halo-heteroarene to a low-valent palladium catalyst, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. youtube.comyoutube.com
In the context of substituted chloropyrroles, the chlorine atom can be replaced by various organic fragments. For instance, palladium-catalyzed Suzuki-Miyaura coupling reactions have been successfully employed to couple arylboronic acids with halogenated heterocycles. researchgate.net Research on dihalogenated N-heterocycles has shown that selective cross-coupling at specific positions can be achieved, sometimes controlled by the choice of ligand or reaction conditions. nih.gov This suggests that the chlorine at the 4-position of this compound can be selectively targeted for functionalization, for example, by coupling with arylboronic acids to form 4-arylpyrrole derivatives. The presence of both electron-donating (NH) and electron-withdrawing (COOCH₃) groups on the pyrrole ring influences the reactivity of the C-Cl bond.
Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System (General) | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron Reagent (R-B(OH)₂) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base | C-C (Aryl, Vinyl) |
| Heck | Alkene | Pd(0) catalyst, Base | C-C (Alkene) |
| Sonogashira | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | C-C (Alkyne) |
Chemo- and Regioselectivity in Synthetic Transformations
This compound presents a substrate with multiple potential reaction sites, making chemo- and regioselectivity key considerations in its synthetic transformations. The primary reactive sites are the N-H proton, the ester at C2, the chlorine at C4, and the C-H bonds at C3 and C5.
N-H vs. C-Cl Reactivity: N-H functionalization (alkylation, acylation) is typically achieved under basic conditions that deprotonate the nitrogen, which is generally favored over reactions at the C-Cl bond under these conditions. orgsyn.org Conversely, palladium-catalyzed cross-coupling reactions are designed to specifically activate the C-Cl bond without affecting the N-H group, which usually remains intact or can be protected if necessary. nih.gov
Selectivity in Cross-Coupling: For di- or poly-halogenated pyrroles, regioselectivity in cross-coupling becomes crucial. The relative reactivity of different C-X bonds (X=Cl, Br, I) and their positions on the ring determine which site reacts first. Often, C-I bonds are most reactive, followed by C-Br and then C-Cl. In molecules with multiple identical halogens, electronic and steric factors, as well as the specific ligand and catalyst system, can direct the reaction to a particular site. nih.gov
Derivatization Strategies and Functional Group Interconversions of Methyl 4 Chloro 1h Pyrrole 2 Carboxylate
Functionalization of Formyl Precursors and Derivatives
The formyl group (–CHO) is a synthetically valuable functional group that can be introduced into the pyrrole (B145914) ring system. Pyrrole-2-carboxaldehydes, which are precursors or analogues to the title compound's ester functionality, can undergo a range of transformations to yield other important chemical moieties like carboxylic acids, alcohols, and imines (Schiff bases). sigmaaldrich.cn These conversions are fundamental in elaborating the core pyrrole structure for various applications.
The oxidation of a formyl group to a carboxylic acid is a common and efficient transformation. For pyrrole-2-carboxaldehyde derivatives, this conversion provides access to pyrrole-2-carboxylic acids, which are important intermediates in the synthesis of natural products and pharmaceuticals. rsc.orgmdpi.com Standard oxidation methods can be employed, although care must be taken to avoid over-oxidation or degradation of the sensitive pyrrole ring. One established method involves the use of an oxidizing agent to convert the aldehyde directly to the corresponding carboxylic acid. orgsyn.org This transformation is a key step in pathways designed to produce 2-carboxylpyrroles. rsc.org A de novo synthesis approach for pyrrole-2-carbaldehyde derivatives also highlights their role as precursors to more complex molecules. nih.govorganic-chemistry.org
Interactive Table 1: Oxidation of Pyrrole-2-Carboxaldehyde Derivatives
| Starting Material | Reagents & Conditions | Product | Notes | Reference |
|---|---|---|---|---|
| Pyrrole-2-carboxaldehyde | General Oxidation (e.g., KMnO₄, Ag₂O) | Pyrrole-2-carboxylic acid | A standard method for preparing pyrrole-2-carboxylic acid derivatives. | orgsyn.org |
| Aryl Methyl Ketones, Arylamines, Acetoacetate Esters | CuCl₂, I₂, O₂, DMSO, 100°C | Pyrrole-2-carbaldehyde derivatives | A de novo synthesis providing access to formyl pyrroles which can be subsequently oxidized. | organic-chemistry.org |
The reduction of the formyl group in pyrrole-2-carboxaldehydes to a primary alcohol (hydroxymethyl group) is another fundamental transformation. This reaction introduces a versatile hydroxyl functionality that can be used for further derivatization, such as ether or ester formation. A common and effective reagent for this purpose is sodium borohydride (B1222165) (NaBH₄), which selectively reduces aldehydes in the presence of other functional groups like esters. For instance, the reduction of a pyrrole carbaldehyde with sodium borohydride yields the corresponding alcohol, which can then participate in subsequent synthetic steps like spirocyclisation. rsc.org Another approach involves the use of RANEY® Nickel to reduce 2-thionoester pyrroles to 2-formyl pyrroles, which can then be further reduced to the alcohol. researchgate.netrsc.org
Interactive Table 2: Reduction of Pyrrole-2-Carboxaldehyde Derivatives
| Starting Material | Reagents & Conditions | Product | Notes | Reference |
|---|---|---|---|---|
| Pyrrole Carbaldehyde Derivative | Sodium Borohydride (NaBH₄) | Pyrrole-2-methanol Derivative | A mild and selective method for reducing the formyl group. | rsc.org |
| O-ethyl 2-thionoester pyrroles | RANEY® Nickel | 2-formyl pyrroles | Provides a route to the aldehyde, which is a precursor for the alcohol. | researchgate.netrsc.org |
Pyrrole-2-carboxaldehydes readily react with primary amines to form imines, commonly known as Schiff bases. youtube.com This condensation reaction, typically catalyzed by an acid, involves the formation of a carbon-nitrogen double bond (C=N) and the elimination of a water molecule. youtube.com The resulting Schiff bases are valuable ligands in coordination chemistry, capable of forming stable complexes with various transition metals. acs.orgresearchgate.net They also serve as intermediates for the synthesis of more complex heterocyclic systems. The reaction is versatile, allowing for the condensation of pyrrole-2-carboxaldehyde with a wide array of aniline (B41778) derivatives and other primary amines, leading to a diverse library of Schiff base compounds. researchgate.net
Interactive Table 3: Schiff Base Formation from Pyrrole-2-Carboxaldehyde
| Aldehyde | Amine | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Pyrrole-2-carboxaldehyde | Aniline derivatives | Acid catalyst | N-Aryl-1-(1H-pyrrol-2-yl)methanimine | researchgate.net |
| (E)-2-(hydrazineylidenemethyl)-1H-pyrrole | 5-(diethylamino)-2-hydroxybenzaldehyde | Acetic acid catalyst, Ethanol | Pyrrole-based Schiff base azine | acs.org |
| Pyridine-2-carboxaldehyde | Aromatic primary amines | Not specified | Pyridine-based Schiff bases | researchgate.net |
Introduction of Diverse Substituents via Cross-Coupling Reactions
The chlorine atom at the C4-position of methyl 4-chloro-1H-pyrrole-2-carboxylate provides a reactive handle for transition-metal-catalyzed cross-coupling reactions. These powerful methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide variety of substituents onto the pyrrole core.
The Suzuki-Miyaura coupling is a highly effective palladium-catalyzed reaction that joins an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. libretexts.org This reaction is widely used to form carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl structures. mdpi.com
In the context of pyrrole chemistry, Suzuki coupling can be applied to halo-pyrrole derivatives to introduce aryl or heteroaryl substituents. For example, an efficient arylation of a protected methyl 4-bromopyrrole-2-carboxylate has been demonstrated using various arylboronic acids. nih.gov The reaction typically proceeds in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like cesium carbonate (Cs₂CO₃) in a solvent mixture like dioxane/water. nih.gov Although the example uses a bromo-pyrrole, the same principle applies to the analogous chloro-pyrrole, which can be coupled effectively, often with the appropriate choice of catalyst and ligands designed for less reactive aryl chlorides. The general mechanism involves three key steps: oxidative addition of the halo-pyrrole to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
Interactive Table 4: Suzuki-Miyaura Coupling of a Pyrrole Derivative
| Pyrrole Substrate | Coupling Partner | Catalyst & Base | Product | Yield | Reference |
|---|---|---|---|---|---|
| Methyl 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate | Phenylboronic acid | Pd(PPh₃)₄, Cs₂CO₃ | Methyl 4-phenyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate | 85% | nih.gov |
| Methyl 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, Cs₂CO₃ | Methyl 4-(4-methoxyphenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate | 77% | nih.gov |
Beyond the Suzuki reaction, a variety of other transition-metal-catalyzed cross-coupling reactions can be envisioned for the functionalization of this compound. These reactions offer alternative pathways that may be advantageous depending on the desired substituent and the availability of starting materials.
Stille Coupling: This reaction couples the organic halide with an organotin reagent, catalyzed by palladium. It is a versatile method for C-C bond formation but is often avoided due to the high toxicity of organotin compounds. mdpi.com
Hiyama Coupling: This involves the coupling of an organic halide with an organosilicon compound, typically activated by a fluoride (B91410) source. It represents a less toxic alternative to Stille coupling. mdpi.com
Sonogashira Coupling: This palladium- and copper-cocatalyzed reaction specifically couples a terminal alkyne with an aryl or vinyl halide, providing a direct route to alkynyl-substituted pyrroles. mdpi.com
Copper-Catalyzed Coupling: Copper-hydride (CuH) catalyzed reactions have emerged as powerful tools for synthesizing polysubstituted pyrroles from simpler starting materials like enynes and nitriles. nih.govmit.edu While this is a de novo synthesis rather than a direct functionalization of the chloro-pyrrole, it highlights the importance of transition metals in modern pyrrole synthesis.
These alternative coupling strategies expand the synthetic toolbox available for modifying the this compound scaffold, enabling the creation of a broad spectrum of derivatives for further investigation.
Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 4 Chloro 1h Pyrrole 2 Carboxylate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms within a molecule. For Methyl 4-chloro-1H-pyrrole-2-carboxylate, a combination of one-dimensional and two-dimensional NMR experiments provides a complete structural picture.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons in the molecule. The pyrrole (B145914) ring protons, the methyl ester protons, and the N-H proton will each resonate at characteristic chemical shifts.
The protons on the pyrrole ring are anticipated to appear in the aromatic region, typically between 6.0 and 7.5 ppm. The electron-withdrawing effects of the chloro and methoxycarbonyl groups, along with the influence of the nitrogen heteroatom, will dictate their precise chemical shifts. The proton at the C3 position is expected to be a doublet, coupled to the proton at the C5 position. Similarly, the proton at the C5 position would also appear as a doublet. The N-H proton of the pyrrole ring typically appears as a broad singlet at a downfield chemical shift, often in the range of 8.0-10.0 ppm, due to its acidic nature and potential for hydrogen bonding. The methyl protons of the ester group are expected to be observed as a sharp singlet further upfield, typically around 3.8 ppm.
Expected ¹H NMR Data for this compound
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |
| H3 | ~6.5 - 7.0 | d |
| H5 | ~7.0 - 7.5 | d |
| N-H | ~8.0 - 10.0 | br s |
| -OCH₃ | ~3.8 | s |
Note: This is a predictive table based on known substituent effects on the ¹H NMR spectrum of pyrrole.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
The carbonyl carbon of the ester group is expected to have the most downfield chemical shift, typically in the range of 160-170 ppm. The carbons of the pyrrole ring will resonate in the aromatic region, generally between 100 and 140 ppm. The C2 carbon, being attached to the electron-withdrawing carboxylate group, is expected to be downfield relative to the other ring carbons. The C4 carbon, bonded to the electronegative chlorine atom, will also experience a downfield shift. The C3 and C5 carbons will have chemical shifts influenced by their position relative to the substituents. The methyl carbon of the ester group will appear at a much higher field, typically around 50-60 ppm.
Expected ¹³C NMR Data for this compound
| Carbon Assignment | Expected Chemical Shift (ppm) |
| C=O | ~160 - 170 |
| C2 | ~125 - 135 |
| C3 | ~110 - 120 |
| C4 | ~115 - 125 |
| C5 | ~120 - 130 |
| -OCH₃ | ~50 - 60 |
Note: This is a predictive table based on known substituent effects on the ¹³C NMR spectrum of pyrrole.
Two-Dimensional (2D) NMR Experiments
To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between coupled protons. For this compound, a cross-peak between the signals of the H3 and H5 protons would confirm their scalar coupling and adjacency on the pyrrole ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment would allow for the unambiguous assignment of the protonated carbons of the pyrrole ring (C3 and C5) by correlating their ¹H and ¹³C signals. The methyl carbon would also show a correlation to the methyl protons.
Mass Spectrometry for Molecular Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, mass spectrometry would confirm the molecular formula (C₆H₆ClNO₂) and provide insights into its fragmentation patterns.
The mass spectrum would be expected to show a molecular ion peak (M⁺). Due to the presence of chlorine, this molecular ion peak would appear as a characteristic isotopic cluster, with the (M)⁺ and (M+2)⁺ peaks having a relative intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unequivocal determination of the elemental formula.
Common fragmentation pathways for this molecule under electron ionization (EI) would likely involve the loss of the methoxy group (-OCH₃) from the ester, the loss of the entire methoxycarbonyl group (-COOCH₃), or the loss of a chlorine atom.
X-ray Crystallography for Solid-State Structure Determination
For Methyl 1H-pyrrole-2-carboxylate, X-ray diffraction studies have revealed a planar structure for the pyrrole ring. The crystal packing is often dominated by intermolecular hydrogen bonds involving the N-H group of the pyrrole ring and the carbonyl oxygen of the ester group of an adjacent molecule, leading to the formation of chains or dimeric structures.
It is anticipated that this compound would also adopt a largely planar conformation. The presence of the chlorine atom might influence the crystal packing through halogen bonding or other weak intermolecular interactions. A detailed X-ray crystallographic study would provide precise bond lengths, bond angles, and information about the intermolecular interactions governing the solid-state architecture.
Crystallographic Data for the Analogous Methyl 1H-pyrrole-2-carboxylate
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.5346 |
| b (Å) | 5.4598 |
| c (Å) | 14.730 |
| β (°) | 100.55 |
Note: This data is for the unsubstituted analog and serves as a reference.
Vibrational Spectroscopy for Molecular Interactions
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of the chemical bonds.
The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups:
N-H Stretch: A sharp to moderately broad band in the region of 3300-3400 cm⁻¹ corresponding to the N-H stretching vibration of the pyrrole ring. The position and shape of this band can be indicative of hydrogen bonding.
C=O Stretch: A strong, sharp absorption band around 1700-1720 cm⁻¹ due to the carbonyl stretching vibration of the ester group.
C-O Stretch: A strong band in the region of 1200-1300 cm⁻¹ corresponding to the C-O stretching of the ester.
C-Cl Stretch: A band in the fingerprint region, typically between 600 and 800 cm⁻¹, arising from the C-Cl stretching vibration.
Pyrrole Ring Vibrations: A series of bands corresponding to C-H and C-N stretching and bending vibrations of the pyrrole ring.
Raman spectroscopy, being complementary to IR spectroscopy, would be particularly useful for observing vibrations of the less polar bonds, such as the C-C bonds within the pyrrole ring. The study of the vibrational spectra can also provide insights into intermolecular interactions, such as hydrogen bonding, by observing shifts in the characteristic vibrational frequencies.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is an essential analytical technique for the identification of functional groups within a molecule. The principle of IR spectroscopy is based on the absorption of infrared radiation by a molecule, which induces transitions between vibrational energy levels. The frequencies at which these absorptions occur are characteristic of the specific bonds and functional groups present, thereby providing a molecular fingerprint.
Detailed Research Findings:
While direct experimental IR spectral data for this compound is limited in publicly accessible literature, a thorough examination of the closely related, non-chlorinated parent compound, Methyl pyrrole-2-carboxylate (MPC), offers a solid foundation for understanding its vibrational properties. A key study on MPC highlights the significant influence of intermolecular hydrogen bonding on its IR spectrum. rsc.org In a very dilute solution, MPC primarily exists in its monomeric form. However, in the solid state, it forms dimers through N–H⋯O hydrogen bonds. rsc.org This dimerization leads to a noticeable shift in the vibrational frequencies of the N-H and carbonyl (C=O) groups. rsc.org
The introduction of a chlorine atom at the 4-position of the pyrrole ring is expected to introduce distinct changes to the IR spectrum when compared to the parent MPC. The C-Cl stretching vibration would result in a new absorption band, typically observed in the 800-600 cm⁻¹ region. Additionally, the electron-withdrawing nature of chlorine is anticipated to alter the electron density distribution within the pyrrole ring, which would, in turn, shift the vibrational frequencies of the ring's C-C and C-N bonds. The electronic effects of the chloro substituent may also influence the N-H and C=O stretching frequencies by altering the strength of intermolecular hydrogen bonding.
Interactive Data Table: Characteristic IR Absorptions for Methyl pyrrole-2-carboxylate (Parent Compound)
| Vibrational Mode | Wavenumber (cm⁻¹) (Monomer) | Wavenumber (cm⁻¹) (Dimer) | Intensity |
| N-H stretch | ~3450 | ~3300 | Medium-Strong |
| C-H stretch (aromatic) | 3100-3000 | 3100-3000 | Medium |
| C=O stretch (ester) | ~1720 | ~1690 | Strong |
| C=C stretch (pyrrole ring) | 1600-1450 | 1600-1450 | Medium |
| C-N stretch (pyrrole ring) | 1400-1300 | 1400-1300 | Medium |
| C-O stretch (ester) | 1300-1200 | 1300-1200 | Strong |
Note: This data is based on published spectral analysis of Methyl pyrrole-2-carboxylate and serves as a foundational reference for interpreting the spectrum of its chloro-derivative. rsc.org
Raman and Surface-Enhanced Raman Scattering (SERS) Investigations
Raman spectroscopy serves as a valuable complement to IR spectroscopy, providing information on molecular vibrations. This technique is particularly sensitive to non-polar and symmetric bonds, which may be weak or absent in IR spectra. Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that amplifies the Raman signal of molecules adsorbed on a nanostructured metallic surface, enabling the detection of minute quantities of a substance.
Detailed Research Findings:
Specific Raman or SERS experimental data for this compound are not extensively available. However, based on the principles of Raman spectroscopy, certain predictions can be made about its spectral features. The Raman spectrum is expected to be dominated by strong signals from the symmetric vibrations of the pyrrole ring, particularly the C=C and C-C stretching modes. The C-Cl stretching vibration should also be Raman active, appearing in the fingerprint region of the spectrum.
SERS analysis of this compound would offer insights into its interaction with metal surfaces. The enhancement of the Raman signal is strongly dependent on the molecule's orientation and the proximity of its functional groups to the metallic substrate. It is plausible that the π-electron system of the pyrrole ring and the carbonyl group of the ester would interact with the metal surface, leading to a significant enhancement of their respective vibrational modes. The presence of the chloro-substituent could influence the molecule's adsorption geometry on the SERS substrate, potentially resulting in a different spectral profile compared to the unsubstituted parent compound.
Interactive Data Table: Expected Raman Shifts for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| N-H stretch | ~3450 | Weak |
| C-H stretch (aromatic) | 3100-3000 | Medium |
| C=O stretch (ester) | ~1720 | Medium |
| C=C stretch (pyrrole ring) | 1600-1450 | Strong |
| C-N stretch (pyrrole ring) | 1400-1300 | Medium |
| C-Cl stretch | 800-600 | Medium-Strong |
Note: The Raman shifts presented in this table are predictive and based on the analysis of analogous compounds. Experimental verification is necessary for confirmation.
Computational Chemistry and Mechanistic Studies on Methyl 4 Chloro 1h Pyrrole 2 Carboxylate
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure and predicting the reactivity of molecules like methyl 4-chloro-1H-pyrrole-2-carboxylate. openaccessjournals.com DFT methods are based on the principle that the energy of a molecule can be determined from its electron density, offering a balance between computational cost and accuracy. openaccessjournals.com
For pyrrole (B145914) derivatives, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to study their conformational properties. researchgate.net These calculations have been used to analyze the stability of different rotameric forms, such as syn and anti-conformers, which arise from the rotation around the bond connecting the carbonyl group to the pyrrole ring. researchgate.net The stability of these conformers is significantly influenced by intermolecular hydrogen bonding. researchgate.net
DFT calculations have also been instrumental in understanding the decarboxylation mechanism of related compounds like pyrrole-2-carboxylic acid. researchgate.net Studies have shown that the presence of water and a proton source can significantly lower the activation energy for the C-C bond cleavage, a finding elucidated through DFT calculations. researchgate.net Furthermore, DFT is used to investigate the electronic properties that govern the reactivity of pyrrole systems, including the impact of substituents on the pyrrole ring. mdpi.com The calculated net atomic charges can be correlated with experimental data, such as 13C and 15N NMR chemical shifts, to validate the theoretical models. mdpi.com
Table 1: Applications of DFT in the Study of Pyrrole Derivatives
| Application | Description | Key Findings |
| Conformational Analysis | Prediction of stable rotameric forms (syn and anti) of 2-acylpyrroles. | The relative stability is governed by intermolecular hydrogen bonding. researchgate.net |
| Reaction Mechanisms | Investigation of the decarboxylation of pyrrole-2-carboxylic acid. | The energy barrier for C-C bond cleavage is significantly reduced in the presence of water and a proton. researchgate.net |
| Electronic Properties | Calculation of net atomic charges and their correlation with NMR data. | Good agreement between calculated charges and experimental chemical shifts validates the theoretical approach. mdpi.com |
Ab Initio Methods (e.g., MP2) for Conformational Analysis and Intermolecular Interactions
Ab initio methods, which solve the Schrödinger equation without empirical parameters, provide a high level of theoretical accuracy for studying molecular systems. openaccessjournals.com Among these, Møller-Plesset perturbation theory of the second order (MP2) is a widely used method for incorporating electron correlation effects, which are crucial for accurately describing conformational energies and intermolecular interactions.
For pyrrole-2-carboxylic acid, a compound closely related to this compound, both DFT and MP2 calculations at the MP2/6-311++G(d,p) level have been performed to analyze the structure and π-electron delocalization of its dimers. researchgate.net These calculations have shown that the pyrrole moiety influences the strength of hydrogen bonds within these dimers. researchgate.net
Ab initio methods have also been applied to study the conformational preferences of various substituted pyrroles. rsc.org For instance, studies on pyrrole-2-carbaldehyde have utilized ab initio molecular orbital theory to determine conformational energies and potential functions for internal rotation. rsc.org Furthermore, ab initio multiple cloning (AIMC) simulations have been used to investigate the photodissociation dynamics of pyrrole, providing detailed insights that compare well with experimental observations. nih.gov
Table 2: Ab Initio Studies on Pyrrole Derivatives
| Method | Application | System Studied | Key Findings |
| MP2/6-311++G(d,p) | Analysis of dimer structures and hydrogen bonding. | Pyrrole-2-carboxylic acid | The pyrrole ring's π-electron delocalization affects hydrogen bond strength. researchgate.net |
| Ab initio MO Theory | Conformational preferences and rotational barriers. | Pyrrole-2-carbaldehyde | Provided conformational energies and potential functions for internal rotation. rsc.org |
| AIMC | Photodissociation dynamics. | Pyrrole | Simulations accurately reproduced experimental TKER spectra and velocity map images. nih.gov |
Mechanistic Pathways of Pyrrole-2-carboxylate Forming Reactions
The synthesis of the pyrrole ring is a fundamental process in organic chemistry, with various named reactions describing its formation. Understanding the mechanistic pathways of these reactions is crucial for controlling the regioselectivity and yield of substituted pyrroles like this compound.
One of the most classic methods is the Paal-Knorr synthesis , which involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. uctm.eduresearchgate.net The mechanism is believed to proceed through the formation of a hemiaminal, followed by an attack of the amine on the second carbonyl group to form a 2,5-dihydroxytetrahydropyrrole derivative, which then dehydrates to the pyrrole. uctm.edu
The Hantzsch pyrrole synthesis offers another route, reacting β-ketoesters with ammonia or primary amines and α-haloketones. wikipedia.org The proposed mechanism starts with the formation of an enamine from the β-ketoester and amine. This enamine then attacks the α-haloketone, leading to an intermediate that cyclizes and eliminates water to form the pyrrole ring. wikipedia.org
More contemporary methods often utilize metal catalysis. For example, copper-catalyzed multicomponent reactions of N,N-disubstituted formamides with TMSCN and alkenes or alkynes can produce polysubstituted pyrrole-2-carbonitriles. nih.gov The mechanism involves the generation of an azomethine ylide intermediate that undergoes a [3+2] cycloaddition. nih.gov
Molecular Electrostatic Potential and Frontier Molecular Orbital Analysis
The molecular electrostatic potential (MEP) and frontier molecular orbital (FMO) analysis are powerful computational tools for understanding and predicting the chemical reactivity of molecules.
The Molecular Electrostatic Potential (MEP) provides a map of the charge distribution around a molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.govresearchgate.net For pyrrole and its derivatives, the MEP can highlight the sites susceptible to electrophilic attack. researchgate.net The negative regions, typically shown in red, are associated with nucleophilic reactivity, while positive regions, shown in blue, indicate electrophilic reactivity. researchgate.net This information is invaluable for predicting how this compound will interact with other reactants. nih.gov
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). slideshare.net The energy and shape of these orbitals are central to predicting the outcome of chemical reactions. researchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net For pyrrole derivatives, FMO analysis can predict their behavior in pericyclic reactions and their potential for electronic applications. slideshare.netacs.org
Table 3: Key Concepts in MEP and FMO Analysis
| Concept | Description | Relevance to Reactivity |
| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic charge distribution around a molecule. researchgate.net | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting regions of interaction. nih.gov |
| Highest Occupied Molecular Orbital (HOMO) | The outermost orbital containing electrons. | Represents the ability of a molecule to donate electrons in a reaction. slideshare.net |
| Lowest Unoccupied Molecular Orbital (LUMO) | The innermost orbital without electrons. | Represents the ability of a molecule to accept electrons in a reaction. slideshare.net |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap often indicates higher chemical reactivity and easier electronic excitation. researchgate.net |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.gov This method is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein. nih.gov
In the context of pyrrole derivatives, molecular docking studies have been performed to investigate their potential as inhibitors of various enzymes. For example, pyrrole-2-carboxamide derivatives have been docked into the active site of mycobacterial membrane protein large 3 (MmpL3) to understand their antitubercular activity. nih.gov Similarly, other pyrrole derivatives have been evaluated as inhibitors of enoyl-acyl carrier protein reductase (ENR), a key enzyme in bacterial fatty acid synthesis. vlifesciences.com
The process involves preparing the 3D structure of the protein, often obtained from the Protein Data Bank (PDB), and the ligand. Docking algorithms then explore various possible binding poses of the ligand within the protein's active site and score them based on factors like intermolecular energies and geometric complementarity. The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex, providing valuable insights for the design of more potent and selective inhibitors. mdpi.comnih.gov
Applications in Medicinal Chemistry and Biological Sciences Focused on Structure Activity Relationships and Target Identification
Methyl 4-chloro-1H-pyrrole-2-carboxylate as a Pharmacophore in Drug Discovery
The pyrrole (B145914) ring, a five-membered aromatic heterocycle, is a "privileged scaffold" in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities. Its unique electronic and structural features allow it to serve as a versatile template for designing lead compounds. This compound, in particular, represents a key starting material and pharmacophore for the development of potent therapeutic agents. The presence of the chlorine atom, the ester group, and the reactive N-H and C-H positions on the pyrrole ring allows for extensive chemical modifications to explore structure-activity relationships and optimize pharmacological profiles.
The synthesis of biologically active molecules based on the pyrrole-2-carboxylate scaffold is a subject of extensive research. Various synthetic strategies are employed to introduce diverse functional groups onto the pyrrole core, aiming to enhance target affinity and selectivity.
A common approach involves the modification of the carboxylate group, the pyrrole nitrogen, and the C4 position. For instance, pyrrole-2-carboxamides are synthesized through the coupling of a pyrrole-2-carboxylic acid with various amines. In one study, methyl 4-bromo-1H-pyrrole-2-carboxylate was first hydrolyzed to the corresponding carboxylic acid. This acid was then condensed with adamantan-2-amine to form an amide, which subsequently underwent a Suzuki coupling reaction to introduce different aryl groups at the C4 position, yielding a library of N-(Adamantan-2-yl)-4-aryl-1H-pyrrole-2-carboxamides. Such synthetic routes allow for the systematic variation of substituents to probe their effects on biological activity.
Derivatives of the pyrrole-2-carboxylate scaffold have demonstrated significant potential as antimicrobial and, notably, antituberculosis agents. The emergence of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of novel chemical entities with new mechanisms of action.
Several studies have highlighted the potent antimycobacterial effects of pyrrole derivatives. A range of pyrrole compounds, including those with the 2-carboxylate functional group, have been tested in vitro against M. tuberculosis, with many exhibiting minimum inhibitory concentration (MIC) values from 0.5 to 32 µg/mL. Specific examples underscore the promise of this chemical class:
A series of 1H-pyrrole-2-carboxylate derivatives were synthesized and evaluated for their activity against M. tuberculosis H37Rv. One compound, ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate, showed a promising MIC value of 0.7 µg/mL.
Another study identified a pyrrolamide derivative, 2-[4-[(3-bromo-4-chloro-5-methyl-1H-pyrrole-2-carbonyl)amino]-3-methoxy-1-piperidyl]-4-(3-methyl-3H-1,2,4-triazol-5-yl)thiazole-5-carboxylic acid, which inhibited DNA gyrase with a 50% inhibitory concentration (IC50) value of less than 5 nM and had an MIC of 0.03 μg/mL against M. tuberculosis H37Rv.
Pyrrole-thiazolidin-4-one conjugates have also been investigated, with two compounds showing MICs of 0.5 μg/mL against M. tuberculosis H37Rv.
Beyond tuberculosis, pyrrole-2-carboxamide derivatives have shown efficacy against other bacterial pathogens. Certain compounds were particularly effective against Gram-negative bacteria, including Klebsiella pneumoniae, Escherichia coli, and Pseudomonas aeruginosa, with MIC values ranging from 1.02 to 6.35 µg/mL.
| Compound/Derivative Class | Target Organism | Activity (MIC/IC50) | Reference |
|---|---|---|---|
| Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate | Mycobacterium tuberculosis H37Rv | 0.7 µg/mL (MIC) | |
| Dihalogenated Pyrrolamide Derivative | Mycobacterium tuberculosis H37Rv | 0.03 µg/mL (MIC) | |
| General Pyrrole Derivatives | Mycobacterium tuberculosis | 0.5 - 32 µg/mL (MIC) | |
| Pyrrole-2-carboxamides (e.g., Compound 4i) | Klebsiella pneumoniae | 1.02 µg/mL (MIC) | |
| Pyrrole-thiazolidin-4-one conjugates (Compounds 10a, 10k) | Mycobacterium tuberculosis H37Rv | 0.5 µg/mL (MIC) |
The pyrrole scaffold is a cornerstone in the development of novel anticancer agents, with derivatives of this compound showing significant antiproliferative activity against various cancer cell lines. These compounds often target key pathways involved in cancer cell growth and survival, such as protein kinases.
For example, pyrrole derivatives have been synthesized as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), two kinases crucial for tumor progression. These compounds were shown to induce apoptosis in malignant cells. Another study focused on 4-amino-3-chloro-1H-pyrrole-2,5-diones as potential tyrosine kinase inhibitors, which successfully inhibited the growth of cancer cell lines.
Pyrrole analogues of combretastatin A-4, a potent natural tubulin polymerization inhibitor, have also been developed. One 2,3-diaryl-1H-pyrrole derivative demonstrated particularly high potency with an IC50 value of 0.07 µM against the MDA-MB-231 human breast cancer cell line. Furthermore, newly synthesized pyrrole hydrazones have exhibited dose-dependent antiproliferative effects on SH-4 tumor cells.
| Compound/Derivative Class | Cancer Cell Line | Activity (IC50/GI50) | Mechanism/Target | Reference |
|---|---|---|---|---|
| 2,3-diaryl-1H-pyrrole (Combretastatin A-4 analogue) | MDA-MB-231 (Breast) | 0.07 µM | Antiproliferative | |
| Pyrrole Hydrazone (Compound 1) | HaCaT (Non-tumor) | 9.64 ± 0.58 µM | Antiproliferative | |
| Pyrrole Hydrazone (Compound 1D) | SH-4 (Tumor) | 11.03 ± 0.42 µM | Antiproliferative | |
| 4-Amino-3-chloro-1H-pyrrole-2,5-diones | Various | Growth Inhibition | Tyrosine Kinase Inhibitor | |
| Chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione (MI-1) | Various | Induces Apoptosis | EGFR/VEGFR Inhibitor |
Derivatives originating from the pyrrole scaffold have shown significant promise as anti-inflammatory agents. Many of these compounds exert their effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (LOX).
Research has led to the development of pyrrole-based dual inhibitors of COX-2 and LOX, which could offer a broader spectrum of anti-inflammatory action with potentially fewer side effects than traditional NSAIDs. For instance, one pyrrole derivative showed a potent IC50 value of 7.5 µM against soybean LOX, while a hybrid molecule incorporating the pyrrole core had an IC50 of 0.55 µM against COX-2. Other studies have described fused pyrrole compounds that inhibit pro-inflammatory cytokines. A pyrrole derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, was found to significantly reduce carrageenan-induced paw edema in rats and decrease serum levels of the pro-inflammatory cytokine TNF-α. This highlights the potential of these compounds to modulate immune responses.
Structure-Activity Relationship (SAR) Studies of Pyrrole-2-carboxylate Analogues
Understanding the structure-activity relationship (SAR) is crucial for optimizing the therapeutic potential of pyrrole-2-carboxylate analogues. SAR studies correlate the chemical structure of these derivatives with their biological activity, guiding the design of more potent and selective compounds.
The nature and position of substituents on the pyrrole ring profoundly influence the biological activity of its derivatives. Halogenation and N-alkylation are two common modification strategies used to modulate the efficacy and selectivity of these compounds.
Halogenation: The introduction of halogen atoms, such as chlorine or bromine, can significantly enhance biological activity. In some series of antimycobacterial compounds, dihalogenation of the pyrrole ring was found to be a beneficial substitution for improving potency. A detailed SAR study on pyrrole-2-carboxamides designed as anti-TB agents revealed that a fluorophenyl group at a specific position (R1) was superior to a chlorophenyl group. This suggests that the type of halogen and its position are critical determinants of activity. The presence of electron-withdrawing groups, like halogens, often appears to be essential for improving antibacterial activity.
N-Alkylation/Arylation: Modification at the N1 position of the pyrrole ring is another key strategy. SAR studies of metallo-β-lactamase inhibitors revealed that an N-benzyl side chain was important for the inhibitory potency. Similarly, for anti-TB pyrrole-2-carboxamides, attaching bulky substituents, such as adamantyl or cyclooctyl groups, to the carboxamide nitrogen greatly improved activity. This indicates that both the pyrrole nitrogen and other amide nitrogens in the molecule are sensitive positions for modification, where steric bulk can enhance binding to the biological target. The process of N-alkylation can be achieved through various synthetic methods, including using carboxylic acids in the presence of a catalyst.
Conformational Analysis and Molecular Recognition
The stability of different conformers is determined by a balance of conjugative effects, polar character, and local electrostatic interactions between the atoms of the substituent groups and the pyrrole ring. rsc.org Theoretical studies on similar substituted pyrroles indicate that these interactions define the preferred shape of the molecule in different environments. rsc.org This spatial arrangement is fundamental to molecular recognition, the process by which molecules bind with high specificity to their biological partners. The pyrrole sulfonamides, for instance, have been studied as a class of potential molecular receptors, where their conformation is key to their function. nih.gov Therefore, understanding the conformational preferences of this compound is a crucial first step in designing derivatives that can effectively recognize and bind to specific biological targets, such as enzyme active sites.
Molecular Target Identification and Mechanism of Action Studies
The pyrrole scaffold is a recognized pharmacophore unit found in many drugs, and its derivatives have been shown to interact with several important biological targets. acs.orgresearchgate.net
Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
Bacterial DNA gyrase and topoisomerase IV are essential enzymes that control DNA topology, making them validated targets for antibacterial agents. nih.gov The development of inhibitors for these enzymes is a key strategy in combating bacterial infections. nih.gov Several studies have demonstrated that pyrrole-containing compounds are effective inhibitors of both DNA gyrase and topoisomerase IV. nih.govnih.gov
The structure-activity relationship (SAR) studies of these inhibitors reveal the importance of the substitution pattern on the pyrrole ring. For example, the introduction of halogen atoms can significantly influence the inhibitory potency. In a series of pyrrolopyrimidine inhibitors, key structural and electronic features were found to be necessary for achieving broad-spectrum Gram-negative antibacterial activity. nih.gov Another study on novel 2-amino-1,5-diaryl-1H-pyrrole-3-carbonitrile derivatives found that specific compounds were potent DNA gyrase inhibitors, with activity higher than the reference drug gentamicin. nih.gov This highlights the potential for derivatives of this compound to be developed as potent inhibitors of these crucial bacterial enzymes.
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 9b (a 2-amino-1,5-diaryl-1H-pyrrole-3-carbonitrile derivative) | DNA Gyrase | 0.0236 ± 0.45 | nih.gov |
| Gentamicin (Reference) | DNA Gyrase | 0.0323 ± 0.81 | nih.gov |
| Compound 9b (a 2-amino-1,5-diaryl-1H-pyrrole-3-carbonitrile derivative) | 14-α demethylase | 0.0013 ± 0.02 | nih.gov |
| Ketoconazole (Reference) | 14-α demethylase | 0.0008 ± 0.03 | nih.gov |
| Fluconazole (Reference) | 14-α demethylase | 0.00073 ± 0.01 | nih.gov |
Enoyl-Acyl Carrier Protein Reductase Inhibition
Enoyl-Acyl Carrier Protein Reductase (ENR), a key enzyme in the bacterial type II fatty acid synthesis (FASII) pathway, is another attractive target for novel antibacterial agents. nih.govnih.gov This pathway is essential for bacteria but absent in mammals, offering a window for selective toxicity. nih.govsphinxsai.com
High-throughput screening has identified various classes of ENR inhibitors, including pyrrolidine carboxamides, which have shown potent activity against the InhA enzyme from Mycobacterium tuberculosis. nih.govsphinxsai.com The development of these inhibitors often involves creating a library of derivatives to explore the structure-activity relationships. nih.gov Given that this compound is a versatile chemical building block, it represents a valuable starting point for the synthesis of novel pyrrole-based compounds designed to target ENR. The established pharmacophore models for ENR inhibitors could guide the rational design of new derivatives of this compound, potentially leading to new antimicrobial agents. semanticscholar.org
Interaction with L-Proline Metabolic Cycle in Cancer
The metabolism of the non-essential amino acid L-proline is increasingly recognized as a critical pathway in cancer cell proliferation, survival, and metastasis. nih.govfrontiersin.org This metabolic cycle involves the interconversion of proline and Δ¹-pyrroline-5-carboxylate (P5C), catalyzed by the enzymes proline dehydrogenase (PRODH) and pyrroline-5-carboxylate reductase (PYCR), respectively. nih.govresearchgate.net The rewiring of this pathway in cancer cells supports mitochondrial function, protein synthesis, and redox balance, making it a potential target for anticancer therapies. nih.govdoaj.org
The pyrrole ring of this compound is structurally analogous to the pyrrolidine ring of proline. This structural similarity suggests that derivatives of this compound could potentially act as mimetics or antagonists within the L-proline metabolic cycle. By interacting with key enzymes like PYCR or PRODH, these compounds could disrupt the proline-P5C cycle, thereby interfering with the metabolic adaptations that fuel cancer progression. frontiersin.orgnih.gov While direct studies on this compound in this context are not yet prevalent, its structure presents a logical foundation for designing molecules to probe and potentially inhibit this crucial cancer-related metabolic pathway.
Role as a Key Synthetic Intermediate in Pharmaceutical Synthesis
One of the most significant applications of this compound is its role as a key intermediate in the synthesis of more complex and biologically active molecules. alliedacademies.org Halogenated pyrrole building blocks are valuable in medicinal chemistry for constructing novel pharmaceutical agents, particularly antimicrobials. nih.govnih.gov
The synthesis of 4-chloro-5-methyl-1H-pyrrole-2-carboxylic acid, a closely related compound, has been described as a crucial step in preparing new antibacterial agents. nih.gov The presence of the chloro substituent and the carboxylate group provides two reactive sites for further chemical modification, allowing for the facile introduction of the pyrrole core into larger molecular frameworks. For example, chloropyrrole derivatives have been used to create novel aroyl hydrazones and chalcones with significant antimicrobial activity. researchgate.net The versatility of this compound as a synthetic building block makes it an important tool for drug discovery, enabling the creation of diverse libraries of compounds for screening against various therapeutic targets. researchgate.netarborpharmchem.com
Emerging Research Directions and Future Perspectives
Novel Synthetic Methodologies for Poly-functionalized Pyrrole-2-carboxylates
The synthesis of poly-functionalized pyrroles is a key area of research, as the strategic placement of various functional groups on the pyrrole (B145914) ring is crucial for tuning their chemical and biological properties. lucp.netscispace.com Traditional methods like the Paal-Knorr and Hantzsch reactions are being supplemented by more advanced and efficient synthetic routes. mdpi.com
Recent advancements have focused on the development of methodologies that offer greater control over regioselectivity and functional group tolerance. scispace.com One such approach involves a tandem reaction of Michael addition and intramolecular cyanide-mediated nitrile-to-nitrile condensation to produce tetrasubstituted and functionalized NH-pyrroles. organic-chemistry.orgnih.gov Another innovative strategy is the use of continuous flow methodology, which allows for the rapid and efficient synthesis of a library of polysubstituted pyrroles by optimizing parameters like residence time, temperature, and concentration. richmond.edu This method has been shown to produce high conversions and isolated yields. richmond.edu
Furthermore, green chemistry principles are being increasingly integrated into pyrrole synthesis. lucp.net This includes the use of environmentally benign catalysts, such as copper-based nanocatalysts on magnetic nanoparticles (Cu@imine/Fe3O4 MNPs), for the solventless synthesis of poly-substituted pyrroles. lucp.net Mechano-chemical activation through ball milling, employing bio-sourced organic acids like citric acid and succinic acid as catalysts, presents another solventless and eco-friendly approach. lucp.net The iridium-catalyzed deoxygenation and linkage of secondary alcohols and amino alcohols represents a sustainable pathway to pyrrole synthesis, eliminating two equivalents of hydrogen gas in the process. nih.gov
A convenient two-step preparation of NH-free 5-aryl-pyrrole-2-carboxylates has also been described, involving the catalytic borylation of commercially available pyrrole-2-carboxylate ester followed by Suzuki coupling, which avoids the need for protection and deprotection of the pyrrole N-H group. mdpi.com Iron-containing catalysts have been employed for the synthesis of alkyl 1H-pyrrole-2-carboxylates and dialkyl 1H-pyrrole-2,5-dicarboxylates from 1H-pyrrole and related starting materials in quantitative yields. researchgate.net
| Methodology | Key Features | Advantages | Reference |
|---|---|---|---|
| Tandem Michael Addition & Nitrile-to-Nitrile Condensation | Generation of vic-dinitrile intermediates. | Access to tetrasubstituted/functionalized NH-pyrroles. | organic-chemistry.orgnih.gov |
| Continuous Flow Synthesis | Optimization of residence time, temperature, and concentration. | High conversions and isolated yields, rapid synthesis of libraries. | richmond.edu |
| Green Catalysis (e.g., Cu@imine/Fe3O4 MNPs) | Solventless conditions, reusable catalyst. | Environmentally benign, high reactivity, short reaction times. | lucp.net |
| Mechano-chemical Activation | Solventless, use of bio-sourced organic acid catalysts. | Non-toxic, generated from biomass. | lucp.net |
| Iridium-Catalyzed Synthesis | Deoxygenation and linkage of secondary alcohols and amino alcohols. | Sustainable, tolerates a large variety of functional groups. | nih.gov |
| Catalytic C–H Borylation and Suzuki Coupling | Direct functionalization of the pyrrole C-H bond. | Avoids N-H protection/deprotection, good to excellent yields. | mdpi.com |
| Iron-Containing Catalysis | Reaction of 1H-pyrroles with carbon tetrachloride and alcohols. | Quantitative yields. | researchgate.net |
Advanced Applications in Chemical Biology and Materials Science
The unique structural and electronic properties of pyrrole-2-carboxylates make them attractive candidates for applications in chemical biology and materials science. nih.gov In chemical biology, pyrrole derivatives are recognized as privileged structures due to their versatile binding properties, allowing a single scaffold to be modified to interact with a range of biological targets. mdpi.com The pyrrole-2-carboxylate pharmacophore, for instance, has been utilized in the design of compounds with potential antibacterial activity against Staphylococcus aureus. mdpi.com
In the realm of materials science, organic semiconducting materials derived from π-electron-rich pyrroles have garnered attention for their potential use in organic electronics. acs.org Although challenges in synthesis and stability have historically limited their application, computational modeling has aided in the design of stable pyrrole-containing materials without compromising their inherent electron-donating properties. acs.org These materials are being explored for their use in organic photovoltaics and organic field-effect transistors. acs.org The ability to functionalize the pyrrole ring allows for the fine-tuning of the material's electronic properties, which is critical for optimizing device performance.
Computational Design and In Silico Screening of New Pyrrole-Based Molecules
Computational chemistry and molecular modeling have become indispensable tools in the discovery and development of new pyrrole-based molecules with desired properties. mdpi.com In silico screening of large compound libraries, such as the Zinc database, coupled with techniques like ensemble docking and molecular dynamics, allows for the identification of potential lead compounds with specific biological activities. mdpi.com For example, this approach has been used to discover pyrrole-based compounds that target the colchicine-binding site of tubulin, a key protein involved in cell division, highlighting their potential as anti-cancer agents. mdpi.com
Structure-based drug design is another powerful computational strategy that has been applied to pyrrole derivatives. By understanding the three-dimensional structure of a biological target, such as an enzyme, novel pyrrole-fused pyrimidine derivatives have been designed and synthesized to act as inhibitors. researchgate.net For instance, research targeting the InhA enzyme, which is crucial for the survival of Mycobacterium tuberculosis, has led to the development of potent antitubercular agents. researchgate.net Molecular docking studies help to predict the binding modes and affinities of these designed molecules within the active site of the target protein. researchgate.netbenthamscience.com
| Computational Method | Biological Target | Therapeutic Area | Key Findings | Reference |
|---|---|---|---|---|
| Virtual Screening, Ensemble Docking, Molecular Dynamics | Colchicine-Binding Site of Tubulin | Oncology | Identification of potential anti-cancer pyrrole-based compounds. | mdpi.com |
| Structure-Based Design, Molecular Docking, Molecular Dynamics | InhA Enzyme | Tuberculosis | Design of novel pyrrole-fused pyrimidine derivatives with antitubercular activity. | researchgate.net |
| Molecular Docking | α-topoisomerase II | Oncology, Infectious Diseases | Evaluation of the binding energies of newly synthesized pyrrole derivatives as potential anticancer and antimicrobial agents. | researchgate.netbenthamscience.com |
Scalable and Sustainable Synthesis in Industrial Contexts
The transition from laboratory-scale synthesis to industrial production presents significant challenges, including the need for scalable, cost-effective, and environmentally friendly processes. For pyrrole-2-carboxylates, research is underway to develop sustainable synthetic routes that utilize renewable feedstocks and minimize waste.
One promising approach involves the use of biosourced materials. For instance, a sustainable synthesis of N-substituted pyrrole carboxylic acid derivatives has been reported from the reaction of primary amines and 3-hydroxy-2-pyrones, which can be prepared from renewable sources. acs.org These reactions can be performed under mild, solvent-free conditions or in aqueous-methanolic solutions at room temperature. acs.org Another innovative and sustainable method involves the enzymatic carboxylation of pyrrole to pyrrole-2-carboxylate. The use of whole cells of Bacillus megaterium in supercritical CO2 has been shown to significantly increase the yield of the carboxylation reaction compared to atmospheric pressure, offering a greener alternative to traditional chemical methods. nih.gov Furthermore, a one-pot biocatalytic method coupling a UbiD-type decarboxylase with a carboxylic acid reductase enables the conversion of pyrrole to pyrrole-2-carbaldehyde, a related and valuable compound, at near ambient CO2 levels. mdpi.com
Automated route search and analysis of large chemical reaction databases are also being employed to discover new and more sustainable synthetic pathways for pyrrole-2-carboxylic acid from biomass-derived feedstocks like cellulose and chitin. researchgate.net This data-driven approach has identified the reaction of D-glucosamine and pyruvic acid as a promising route, with optimized conditions leading to a 50% yield of the desired product. researchgate.net These advancements in sustainable and scalable synthesis are crucial for the future industrial application of pyrrole-2-carboxylates and their derivatives.
Q & A
Q. What are the common synthetic routes for Methyl 4-chloro-1H-pyrrole-2-carboxylate, and how can reaction conditions be optimized?
The synthesis typically involves:
- Pyrrole ring formation : Use the Paal-Knorr synthesis with a 1,4-dicarbonyl compound and ammonia/amine .
- Chlorination : Direct electrophilic substitution (e.g., Cl₂, SOCl₂) at the 4-position of the pyrrole ring, guided by the activating nature of the ester group at position 2 .
- Esterification : React the carboxylic acid intermediate with methanol under acidic catalysis (e.g., H₂SO₄). Optimization : Control temperature during chlorination (0–5°C) to minimize side reactions. Monitor reaction progress via TLC or LC-MS.
Q. How should researchers purify and characterize this compound?
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane:ethyl acetate gradient) .
- Characterization :
- ¹H/¹³C NMR : Look for the pyrrole ring protons (δ 6.5–7.5 ppm) and ester carbonyl (δ 165–170 ppm) .
- IR : Confirm ester C=O stretch (~1730 cm⁻¹) and N-H pyrrole (~3400 cm⁻¹) .
- Mass spectrometry : Molecular ion peak at m/z 173.58 (C₆H₅ClNO₂⁺) .
Q. What safety precautions are critical when handling this compound?
- Use PPE (gloves, goggles) due to potential irritancy (H315, H319).
- Store in a cool, dry place away from oxidizers. Hydrolyzes slowly in moisture; monitor for HCl release .
Advanced Research Questions
Q. How does the chloro substituent influence electrophilic substitution patterns in this compound?
The electron-withdrawing chloro group at position 4 deactivates the pyrrole ring, directing further electrophilic attacks to the less deactivated position 5. Computational DFT studies (e.g., Fukui function analysis) can predict reactivity, validated experimentally via bromination or nitration trials .
Q. What strategies resolve discrepancies in crystallographic data for pyrrole derivatives?
- X-ray refinement : Use SHELXL for high-resolution data, applying twin refinement if crystal twinning is observed .
- Hydrogen bonding analysis : Investigate C–H⋯π or N–H⋯O interactions (e.g., in Methyl 4-methyl-2-oxo-tetrahydroquinoline derivatives) to explain packing anomalies .
Q. How can computational methods predict the compound’s reactivity in medicinal chemistry applications?
- DFT-based descriptors : Calculate global hardness (η) and electrophilicity index (ω) to assess nucleophilic/electrophilic sites .
- Docking studies : Model interactions with biological targets (e.g., enzymes) using the chloro group’s steric and electronic effects .
Q. What experimental approaches validate regioselectivity in cross-coupling reactions involving this compound?
- Suzuki-Miyaura coupling : Screen palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) to couple the chloro group with boronic acids. Monitor regioselectivity via HPLC and ¹H NMR .
- Control experiments : Compare reactivity with non-chlorinated analogs to isolate electronic vs. steric effects .
Data Contradictions and Resolution
Q. How should researchers address conflicting spectral data for this compound derivatives?
- Multi-technique validation : Cross-check NMR assignments with COSY/HSQC and compare IR/MS data to literature.
- Crystallographic confirmation : Resolve ambiguities (e.g., tautomerism) via single-crystal X-ray diffraction .
Comparative Analysis
Q. How do electronic properties differ between this compound and its amino/methyl analogs?
- Hammett constants : The -Cl group (σₚ = 0.23) increases ring electron deficiency vs. -NH₂ (σₚ = -0.66) or -CH₃ (σₚ = -0.17), altering redox potentials and reaction rates .
- Biological activity : Chloro derivatives often exhibit enhanced metabolic stability but reduced solubility compared to amino analogs .
Methodological Tables
| Parameter | This compound | Methyl 4-amino analog |
|---|---|---|
| Solubility (H₂O) | Low (<1 mg/mL) | Moderate (10–20 mg/mL) |
| λmax (UV-Vis) | 265 nm (π→π*) | 280 nm (n→π*) |
| Reactivity (EAS) | Position 5 | Position 3/5 |
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
